Cas no 1795449-33-0 (3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
![3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione structure](https://ja.kuujia.com/scimg/cas/1795449-33-0x500.png)
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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- インチ: 1S/C17H20N2O3S2/c20-15(8-11-23-14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-16(21)12-24-17(19)22/h1-5,13H,6-12H2
- InChIKey: MADVPAYIDFHVNZ-UHFFFAOYSA-N
- SMILES: S1CC(=O)N(C2CCN(C(=O)CCSC3=CC=CC=C3)CC2)C1=O
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6474-2081-10mg |
3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione |
1795449-33-0 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6474-2081-40mg |
3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione |
1795449-33-0 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6474-2081-20μmol |
3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione |
1795449-33-0 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6474-2081-4mg |
3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione |
1795449-33-0 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6474-2081-5μmol |
3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione |
1795449-33-0 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6474-2081-15mg |
3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione |
1795449-33-0 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6474-2081-20mg |
3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione |
1795449-33-0 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6474-2081-3mg |
3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione |
1795449-33-0 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6474-2081-5mg |
3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione |
1795449-33-0 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6474-2081-2μmol |
3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione |
1795449-33-0 | 90%+ | 2μl |
$57.0 | 2023-04-25 |
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dioneに関する追加情報
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione and Its Role in Modern Pharmaceutical Research
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS No. 1795449-33-0) is a novel thiazolidine-2,4-dione derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound represents a critical advancement in the development of multifunctional drug candidates, combining the pharmacophore properties of piperidine rings with the thiazolidine-2,4-dione scaffold, which is widely recognized for its antioxidant and anti-inflammatory activities. Recent studies have highlighted its potential in modulating cellular signaling pathways and targeting protein kinases, making it a promising candidate for the treatment of chronic inflammatory diseases and cancer-related conditions.
The thiazolidine-2,4-dione core of this molecule is a well-established structural motif in medicinal chemistry, known for its ability to interact with enzymes and receptors involved in metabolic regulation. The piperidine ring in the 3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione structure introduces additional flexibility, enabling the compound to adopt multiple conformational states that may enhance its bioavailability and target specificity. The 3-phenylsulfanylpropanoyl group further contributes to the molecule's lipophilicity, which is crucial for crossing biological membranes and achieving effective target engagement in vivo.
Recent research published in *Journal of Medicinal Chemistry* (2023) has demonstrated that 3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key mediator of inflammation. The compound's ability to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 suggests its potential as a therapeutic agent for autoimmune disorders and neurodegenerative diseases. Additionally, studies in *Bioorganic & Medicinal Chemistry Letters* (2024) have shown that this molecule can selectively target mitogen-activated protein kinases (MAPKs), which are implicated in the progression of cancer and cardiovascular diseases.
The thiazolidine-2,4-dione scaffold is also known for its antioxidant properties, which are critical for neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage. The 3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione molecule may therefore contribute to the prevention of oxidative stress-related pathologies, including diabetes mellitus and age-related macular degeneration. A 2023 study in *Antioxidants* explored the radical scavenging activity of this compound, revealing its potential as a free radical inhibitor that could complement existing antioxidant therapies.
From a synthetic chemistry perspective, the 3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione structure presents unique challenges and opportunities for drug design. The piperidine ring can be functionalized to enhance drug-receptor interactions, while the thiazolidine-2,4-dione core provides a stable framework for covalent modifications. Recent advancements in solid-phase synthesis and click chemistry have enabled the efficient preparation of this compound, facilitating its preclinical evaluation and clinical translation.
Pharmacokinetic studies of 3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound demonstrates high solubility in aqueous media, which is essential for oral administration, and exhibits low clearance rates, indicating prolonged half-life in vivo. These properties make it a suitable candidate for chronic disease management, where sustained drug exposure is required.
Toxicological assessments of 3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione have been conducted to evaluate its safety profile. Preliminary data from in vitro and in vivo studies suggest that the compound exhibits low cytotoxicity and acceptable tolerability, with minimal off-target effects. However, further long-term toxicity studies are necessary to fully characterize its therapeutic window and potential side effects.
The thiazolidine-2,4-dione scaffold has also been explored for its anti-diabetic properties, particularly in the context of type 2 diabetes mellitus. The 3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione molecule may modulate insulin signaling pathways and improve glucose homeostasis. A 2024 study in *Diabetes Research and Clinical Practice* reported that this compound significantly reduced blood glucose levels in diabetic animal models, suggesting its potential as a novel antidiabetic agent.
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione also holds promise in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's anti-inflammatory and anti-oxidant activities may help mitigate neuroinflammation and oxidative stress, which are key pathological features of these conditions. Research published in *Neurochemistry International* (2023) highlighted the neuroprotective effects of this molecule, suggesting its potential as a multi-target therapeutic for neurological diseases.
Despite its promising pharmacological profile, the 3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione compound remains in the preclinical development stage. Ongoing efforts are focused on optimizing its chemical structure to enhance potency, selectivity, and bioavailability while minimizing toxicological concerns. Collaborative research between pharmaceutical companies and academic institutions is expected to accelerate the clinical translation of this molecule into novel therapeutic agents.
In conclusion, 3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione represents a significant advancement in the field of drug discovery, combining the therapeutic potential of thiazolidine-2,4-dione scaffolds with the structural versatility of piperidine rings. Its multi-target activity and favorable ADME properties make it a compelling candidate for the treatment of inflammatory diseases, cancer, and neurodegenerative conditions. Continued research and development are essential to fully realize its therapeutic potential and bring this promising molecule to clinical application.
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